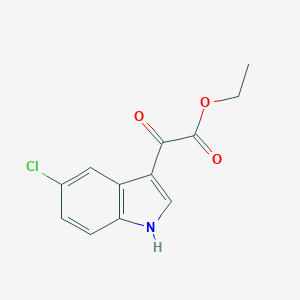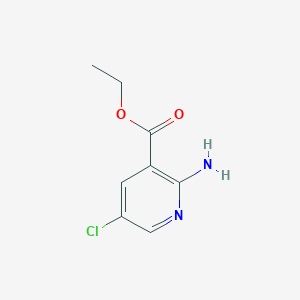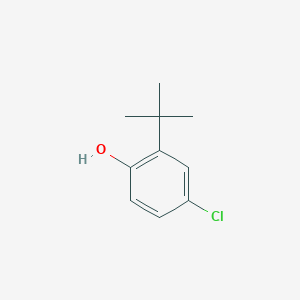
ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound has a molecular weight of 223.66 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 5-chloro-1H-indol-3-yl group and a 2-oxoacetate group . The InChI code for this compound is 1S/C11H10ClNO2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4H2,1H3 .Scientific Research Applications
Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate is a versatile compound used in a variety of scientific research applications. It has been used in the synthesis of indole-based compounds such as indole-3-carboxylic acid, indole-3-acetic acid, and indole-3-propionic acid. It has also been used in the synthesis of indole-based drugs and agrochemicals. In addition, this compound has been used in the synthesis of other heterocyclic compounds such as quinolines, pyridines, and pyrimidines.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities
Biochemical Pathways
Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities can vary widely and would depend on the specific pathways involved.
Result of Action
Indole derivatives are known to have diverse biological activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it impacts.
Advantages and Limitations for Lab Experiments
The use of ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate in laboratory experiments offers a number of advantages. It is a relatively inexpensive compound, readily available from chemical suppliers, and is easy to handle and store. In addition, this compound is a versatile compound that can be used in the synthesis of a wide range of indole-based compounds. However, this compound has some limitations. It is a relatively unstable compound and must be stored in a cool, dry place. In addition, this compound is a toxic compound and must be handled with caution.
Future Directions
The use of ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate in laboratory experiments has led to a number of new possibilities for research. In the future, this compound may be used in the synthesis of new indole-based drugs and agrochemicals. In addition, this compound may be used in the synthesis of novel heterocyclic compounds, such as quinolines, pyridines, and pyrimidines. Finally, this compound may be used in the development of new methods for the synthesis of indole-based compounds.
Synthesis Methods
Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate is synthesized by the reaction of 5-chloro-1H-indole-3-carboxylic acid with ethyl chloroformate in the presence of a base. The reaction is performed in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at room temperature and is usually completed within 24 hours.
properties
IUPAC Name |
ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)11(15)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWCGWHURZEBEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437262 |
Source


|
| Record name | 2-(5-Chloro-1H-indol-3-yl)-2-oxoacetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163160-58-5 |
Source


|
| Record name | Ethyl 5-chloro-α-oxo-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163160-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Chloro-1H-indol-3-yl)-2-oxoacetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B189959.png)









